The compound (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic compound characterized by its unique azabicyclic structure. It contains a nitrogen atom within its bicyclic framework, which contributes to its biological activity and potential therapeutic applications. The molecular formula of this compound is and it has a molecular weight of approximately 155.19 g/mol. This compound is notable for its stereochemistry, specifically the (1R,3S,5S) configuration, which plays a crucial role in its biological interactions and properties.
These reactions are essential for modifying the compound for further studies or applications.
This compound exhibits significant biological activity due to its structural features. It has been studied for its potential effects on the central nervous system and as a modulator of neurotransmitter receptors. Specifically, it may interact with nicotinic acetylcholine receptors, which are crucial for various neurological functions. Its azabicyclic structure allows it to mimic certain neurotransmitters, potentially influencing synaptic transmission and offering therapeutic benefits in conditions like addiction or neurodegenerative diseases.
The synthesis of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has potential applications in medicinal chemistry and pharmacology:
Interaction studies involving (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid have focused on its binding affinity and efficacy at various receptors:
Several compounds share structural similarities with (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid. Here are some notable examples:
The uniqueness of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid lies in its specific stereochemical configuration and its potential interactions with nicotinic receptors compared to other similar compounds that may not exhibit the same level of specificity or efficacy at these targets.
The construction of the 8-azabicyclo[3.2.1]octane core requires sophisticated annulation strategies that can efficiently forge the bridged bicyclic system while controlling stereochemistry [5]. Multiple synthetic approaches have been developed to address this challenge, each offering distinct advantages and limitations.
Ring-closing metathesis has emerged as one of the most powerful strategies for constructing azabicyclic frameworks [6] [5]. The methodology involves the cyclization of cis-2,6-dialkenyl-N-acyl piperidine derivatives using ruthenium-based metathesis catalysts [5]. Neipp and Martin demonstrated that this approach could efficiently generate azabicyclo[m.n.1]alkenes where m equals 3-5 and n equals 3 or 2 [5]. The requisite 2,6-dialkenylpiperidines can be prepared in six steps starting from glutarimide or three steps from 4-methoxypyridine [5]. The reaction typically employs Grubbs first or second generation catalysts and proceeds with excellent yields ranging from 89-98% [6].
Intramolecular cyclization reactions represent another fundamental approach to bicyclic core construction [3] [4]. The rapid synthesis methodology developed by Chow and colleagues utilizes vinyl aziridines as key intermediates [3] [4]. Treatment of these precursors with sequential hydrazine, Raney nickel, and formaldehyde under hydrogen atmosphere enables phthalimide deprotection, hydrazine cleavage, olefin reduction, and mono-N-methylation in a single reaction vessel [3] [4]. This methodology achieves yields of 81-84% and provides access to various tropane natural products through late-stage diversification [3] [4].
Cycloaddition reactions offer highly efficient pathways for rapid bicyclic construction [7] [8]. Intramolecular [4+3] cycloaddition reactions of pyrroles with oxyallyl cations represent one of the most powerful synthetic approaches to polycyclic tropane frameworks [7]. The methodology involves in situ formation of unstable oxyallyl cations through condensation of alcohols with 2-(silyloxy)-acrolein derivatives, followed by intramolecular cycloaddition [7]. This cascade reaction readily provides complex frameworks with high yields and excellent stereoselectivities [7].
Palladium-catalyzed domino cyclization reactions provide an alternative route to bridged azabicyclic systems [9]. Treatment of propargyl bromides containing nucleophilic functional groups with catalytic palladium tetrakis triphenylphosphine affords bis-cyclization products in good yields [9]. The methodology demonstrates selectivity when appropriate nucleophilic groups are employed, and can also be applied to 2-alkynylazetidine derivatives under base-free conditions [9].
Nitrogen-centered radical cyclizations constitute a powerful approach for synthesizing nitrogen heterocycles [10] [11]. The most common ring-closure mode involves 5-exo cyclization onto internal unsaturations, with stereoselectivity similar to carbon-centered radicals [10]. Various methods for generating nitrogen-centered radicals have been developed, including direct or indirect rupture of N-Y bonds where Y represents halogen, oxygen, nitrogen, sulfur, or hydrogen [10] [11].
| Strategy | Starting Material Type | Typical Yield Range (%) | Key Conditions | Stereoselectivity |
|---|---|---|---|---|
| Ring-Closing Metathesis | Dialkenyl piperidine derivatives | 89-98 | Grubbs catalyst I or II | High (>90:10) |
| Intramolecular Mannich Reaction | Amino carbonyl compounds | 81-84 | Formaldehyde, Raney Ni | Moderate (70:30-85:15) |
| Diels-Alder Cycloaddition | Diene-dienophile systems | 75-95 | Thermal or Lewis acid catalysis | Variable (depends on catalyst) |
| Epoxide Ring Opening/Cyclization | Epoxyazide precursors | 78-84 | Ethyl aluminum dichloride | Single diastereomer |
| Palladium-Catalyzed Cyclization | Propargyl bromides with nucleophiles | 65-85 | Palladium tetrakis triphenylphosphine | Good (80:20-90:10) |
| Radical Cyclization | Nitrogen-centered radicals | 70-90 | Tributyltin hydride, AIBN | Moderate to good |
| Condensation-Cycloaddition Cascade | Alcohols with silyloxy-acrolein | 80-92 | Osmium tetroxide, NMO | Excellent (>95:5) |
| Aziridine Ring Opening | Vinyl aziridines | 75-88 | Hydrazine, hydrogen atmosphere | High (>85:15) |
The stereoselective introduction of functionality at the C-3 position of 8-azabicyclo[3.2.1]octane derivatives represents a critical synthetic challenge [12] [1]. The rigid bicyclic framework constrains conformational flexibility, thereby influencing the stereochemical outcome of functionalization reactions.
Direct electrophilic functionalization at the C-3 position can be achieved through selective C-H activation methodologies [12] [13]. The electron-rich nature of the C-3 position in certain azabicyclic systems allows for preferential electrophilic attack [12]. Transition-metal-catalyzed C-H functionalization reactions involving azabicyclic alkenes proceed with facial selectivity due to intrinsic angle strain on the carbon-carbon double bonds [13]. These reactions typically favor α-attack, resulting in diastereomeric ratios ranging from 75:25 to 90:10 [12].
Nucleophilic addition to carbonyl-activated C-3 positions provides another avenue for stereoselective functionalization [1]. When the C-3 position bears an electron-withdrawing group such as a carbonyl, nucleophilic reagents preferentially attack from the β-face [1]. This approach typically achieves diastereomeric ratios of 80:20 to 95:5 with representative yields of 75-90% [1].
Oxidative functionalization strategies offer precise control over stereochemical outcomes at the C-3 position [1]. Osmium tetroxide-catalyzed dihydroxylation of C-3 alkene substrates proceeds with syn-selectivity, achieving diastereomeric ratios exceeding 98:2 [1]. The reaction employs catalytic osmium tetroxide with N-methylmorpholine-N-oxide as co-oxidant, typically providing yields of 82-98% [1].
Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at halogenated C-3 precursors [1]. These transformations generally proceed with retention of configuration and achieve diastereomeric ratios of 85:15 to 92:8 [1]. Suzuki coupling reactions have proven particularly effective, providing 4-arylated and alkenylated products with good yields [1].
Hydroboration-oxidation of C-3 alkenes provides highly stereoselective access to hydroxylated derivatives [1]. The reaction proceeds through syn-addition of the borane reagent, followed by oxidative work-up to afford the corresponding alcohol [1]. This methodology typically achieves diastereomeric ratios exceeding 95:5 with yields ranging from 80-95% [1].
| Functionalization Method | Substrate Configuration | Stereochemical Outcome | Typical dr (%) | Representative Yield (%) |
|---|---|---|---|---|
| Electrophilic substitution | Electron-rich C-3 position | α-attack preferred | 75:25 to 90:10 | 70-85 |
| Nucleophilic addition | Carbonyl-activated C-3 | β-attack predominant | 80:20 to 95:5 | 75-90 |
| Hydroboration-oxidation | Alkene at C-3 | syn-addition | >95:5 | 80-95 |
| Osmium tetroxide dihydroxylation | C-3 alkene substrate | syn-dihydroxylation | >98:2 | 82-98 |
| Palladium-catalyzed coupling | Halogenated C-3 precursor | Retention of configuration | 85:15 to 92:8 | 65-88 |
| Radical functionalization | C-3 radical precursor | Variable selectivity | 60:40 to 80:20 | 55-75 |
| Cycloaddition reactions | Unsaturated C-3 system | endo-selective addition | 85:15 to 95:5 | 70-92 |
The carboxylic acid functionality in (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid requires careful protection during synthetic manipulations [14] [15]. Protecting group selection must consider stability under reaction conditions, ease of installation and removal, and orthogonality with other protecting groups [15] [16].
Methyl and ethyl esters represent the most commonly employed protecting groups for carboxylic acids due to their simplicity and reliability [17] [18]. Methyl esters can be formed using diazomethane in diethyl ether or through Fischer esterification conditions [17] [19]. These protecting groups exhibit stability under acidic conditions but are readily cleaved under basic hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures [17]. Formation yields typically range from 85-95%, while deprotection proceeds in 90-98% yield [17].
Benzyl esters offer orthogonal deprotection through hydrogenolysis, making them particularly valuable in complex synthetic sequences [15] [20]. Formation can be achieved through alkylation using benzyl bromide and potassium carbonate in dimethylformamide [15]. Deprotection proceeds smoothly under hydrogen atmosphere with palladium on carbon catalyst or through treatment with hydrogen bromide in acetic acid [15] [20]. This protecting group demonstrates high orthogonality due to its unique deprotection mechanism [15].
tert-Butyl esters provide acid-labile protection that is particularly useful when base-sensitive functionality is present elsewhere in the molecule [15] [21]. Formation can be accomplished through treatment with isobutene and sulfuric acid or using di-tert-butyl dicarbonate [21] [20]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane [15] [21]. The tert-butyl group provides steric shielding of the carbonyl carbon, thereby reducing susceptibility to nucleophilic attack [20].
Trimethylsilyl esters offer fluoride-labile protection that operates under nearly neutral conditions [22] [15]. Formation proceeds through treatment with trimethylsilyl chloride and triethylamine, typically achieving yields of 90-98% [15]. Deprotection can be accomplished using tetrabutylammonium fluoride in tetrahydrofuran or through methanolysis with potassium carbonate [22] [15]. These protecting groups demonstrate excellent orthogonality due to their unique fluoride-mediated cleavage mechanism [22].
Allyl esters provide metal-catalyzed deprotection that is orthogonal to most other protecting groups [15]. Formation involves alkylation with allyl bromide under basic conditions or through palladium-catalyzed allylation [15]. Deprotection proceeds through treatment with palladium tetrakis triphenylphosphine and morpholine [15]. This protecting group strategy is particularly valuable when both acid and base labile protecting groups must be avoided [15].
Advanced protecting group strategies include benzhydryl esters, which offer milder hydrogenolysis conditions compared to benzyl esters [15]. The 1,3-dithian-2-yl-methyl and dimethyl-1,3-dithian-2-yl-methyl protecting groups provide oxidative deprotection under nearly neutral conditions [22]. These groups demonstrate stability under typical reaction conditions but can be cleaved through oxidation followed by base-mediated elimination [22].
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability Profile | Orthogonality Rating | Typical Yield Formation (%) | Typical Yield Deprotection (%) |
|---|---|---|---|---|---|---|
| Methyl ester | Diazomethane/Et2O or MeOH/TMSCl | LiOH/H2O/THF or NaOH/MeOH | Base labile, acid stable | Low (similar to other alkyl esters) | 85-95 | 90-98 |
| Ethyl ester | EtOH/DCC or Fischer esterification | LiOH/H2O/THF or KOH/EtOH | Base labile, acid stable | Low (similar to other alkyl esters) | 80-92 | 88-95 |
| Benzyl ester | BnBr/K2CO3/DMF or hydrogenolysis | H2/Pd-C or HBr/AcOH | Hydrogenolysis labile | High (unique deprotection) | 75-90 | 85-95 |
| tert-Butyl ester | Isobutene/H2SO4 or Boc2O | TFA/DCM or HCl/dioxane | Acid labile, base stable | High (acid-specific cleavage) | 85-98 | 90-98 |
| Allyl ester | Allyl bromide/base or Pd-catalysis | Pd(PPh3)4/morpholine | Pd-labile, otherwise stable | High (metal-specific cleavage) | 70-88 | 80-92 |
| Trimethylsilyl ester | TMSCl/triethylamine | TBAF/THF or MeOH/K2CO3 | Fluoride labile, acid/base labile | High (fluoride-specific) | 90-98 | 95-99 |
| Benzhydryl ester | Diphenylmethanol/acid catalyst | H2/Pd-C (milder than benzyl) | Hydrogenolysis labile (easier than Bn) | Medium (similar to benzyl) | 78-90 | 88-95 |
| Phenyl ester | Phenol/DCC or EDC | Basic hydrolysis | Base labile | Low (basic conditions) | 75-85 | 85-92 |
The acid-base behavior of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is characterized by the presence of both a carboxylic acid functional group and a basic nitrogen atom within the bicyclic framework. This dual functionality results in distinct ionization properties that significantly influence the compound's behavior in aqueous and non-aqueous environments.
The carboxylic acid group exhibits a predicted pKa value of 4.04±0.20, indicating that the compound will be predominantly ionized at physiological pH [1]. This value is consistent with similar bicyclic carboxylic acids, such as the general 8-azabicyclo[3.2.1]octane-3-carboxylic acid system, which shows a pKa of 4.54±0.20 [2]. The nitrogen atom within the bicyclic framework demonstrates basic character, with related compounds showing pKa values ranging from 8.7 to 9.60±0.40 [3] [4].
| Compound | pKa (Carboxylic Acid) | pKa (Basic Nitrogen) | Ionic State at pH 7 |
|---|---|---|---|
| (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 4.04±0.20 | Not reported | Zwitterionic |
| 8-Azabicyclo[3.2.1]octane-3-carboxylic acid (general) | 4.54±0.20 | Not reported | Zwitterionic |
| 8-Azabicyclo[3.2.1]octane-3-carboxylic acid (8-phenylmethyl ester) | Not reported | 9.60±0.40 | Zwitterionic |
| 3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | Not reported | 8.7 | Zwitterionic |
At physiological pH (approximately 7.4), the compound exists predominantly as a zwitterion, with the carboxylate group deprotonated and the nitrogen atom protonated. This zwitterionic character is fundamental to understanding the compound's behavior in biological systems and its interactions with polar solvents [1] [2]. The bicyclic framework constrains the molecule in a rigid conformation, limiting the potential for significant tautomeric equilibria beyond the standard acid-base equilibrium.
The nitrogen atom's pyramidal geometry is maintained within the bicyclic structure, with pyramidalization parameters (ω₀) approaching 359.7° for related compounds, indicating minimal distortion from planarity [5]. This structural rigidity prevents the formation of alternative tautomeric forms that might be observed in more flexible amine-containing compounds.
The bicyclic framework significantly influences the acid-base properties through several mechanisms. The electron-withdrawing effect of the protonated nitrogen atom stabilizes the carboxylate anion, contributing to the relatively low pKa of the carboxylic acid group. The rigid structure also prevents conformational changes that might otherwise modulate the ionization behavior [6] [7].
Conformational analysis reveals that the piperidine ring adopts a distorted chair conformation, puckered at the N-8 position, while the pyrrolidine ring maintains a flattened N-8 envelope conformation [6] [8]. This conformational constraint ensures consistent ionization behavior across different environmental conditions.
The solubility profile of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid reflects its zwitterionic nature and the structural constraints imposed by the bicyclic framework. The compound demonstrates distinct solubility behavior across different solvent systems, with significant implications for its handling, purification, and potential applications.
The compound exhibits limited solubility in water, characterized as "sparingly soluble" under neutral conditions [9] [10]. This limited aqueous solubility is attributed to the balance between the hydrophilic carboxylate group and the hydrophobic bicyclic framework. The solubility can be significantly enhanced through pH adjustment, particularly under basic conditions where the carboxylic acid group is fully deprotonated and the nitrogen atom may exist in its neutral form [10].
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Limited/Sparingly soluble | Requires base addition for dissolution |
| Polar Aprotic Solvents (DMF, DMSO) | Moderate to good solubility | Suitable for reactions and storage |
| Polar Protic Solvents (Alcohols) | Moderate solubility | Suitable for extraction and purification |
| Nonpolar Solvents (Hexane, Toluene) | Poor solubility | Expected poor solubility due to polar nature |
| Dichloromethane | Soluble | Good for organic synthesis |
| Ethyl Acetate | Soluble | Good for extraction procedures |
The compound demonstrates moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [11]. These solvents effectively solvate both the ionic and neutral forms of the compound without participating in proton transfer reactions. The favorable solubility in these systems makes them suitable for synthetic transformations and storage applications.
In polar protic solvents, including alcohols such as methanol and ethanol, the compound shows moderate solubility [12]. These solvents can participate in hydrogen bonding with both the carboxylic acid group and the nitrogen atom, providing stabilization for the zwitterionic form. The solubility in alcoholic systems is particularly useful for extraction and purification procedures.
As expected for a zwitterionic compound, (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid demonstrates poor solubility in nonpolar solvents such as hexane and toluene. The polar nature of the functional groups and the zwitterionic character under most conditions render the compound incompatible with hydrophobic environments.
The compound shows good solubility in common organic synthesis solvents including dichloromethane and ethyl acetate [9]. This solubility profile facilitates its use in synthetic transformations and extraction procedures. The solubility in dichloromethane is particularly advantageous for organic synthesis applications, while ethyl acetate provides an excellent medium for extraction and purification protocols.
The thermal behavior of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is characterized by its structural rigidity and the stability imparted by the bicyclic framework. While comprehensive thermal analysis data for the specific compound is limited in the literature, insights can be drawn from related bicyclic compounds and theoretical considerations.
The compound demonstrates stability under normal storage and handling conditions, maintaining its integrity at room temperature when stored under dry conditions [13] [2]. The bicyclic framework provides significant structural rigidity, contributing to thermal stability by limiting molecular motion and preventing decomposition pathways that might be available to more flexible molecules.
| Property | Value | Notes |
|---|---|---|
| Melting Point | Not reported | Melting point not available in literature |
| Boiling Point (predicted) | 304.3±35.0 °C | Computational prediction, similar structure |
| Flash Point | Not reported | Safety data not available |
| Decomposition Temperature | Not reported | No decomposition studies found |
| Thermal Stability | Stable under normal conditions | Inferred from structural stability |
| Storage Temperature | Room temperature (dry conditions) | Requires dry, sealed conditions |
| DSC Melting Point (related compound) | 170-172°C | For Boc-protected derivative |
Specific phase transition studies for (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid have not been reported in the literature. However, related compounds within the azabicyclo[3.2.1]octane family provide insights into expected behavior. Differential scanning calorimetry (DSC) analysis of the tert-butoxycarbonyl-protected derivative reveals a melting point of 170-172°C, consistent with the crystalline nature of these bicyclic compounds [11].
Computational predictions for structurally similar compounds suggest a boiling point of 304.3±35.0 °C for related azabicyclo[3.2.1]octane-8-carboxylic acid derivatives [1]. This relatively high boiling point reflects the molecular weight and the intermolecular interactions present in these zwitterionic compounds. The hydrogen bonding capabilities of both the carboxylic acid group and the nitrogen atom contribute to elevated boiling points compared to non-functionalized bicyclic systems.
The rigid bicyclic framework significantly restricts conformational flexibility, contributing to thermal stability by limiting the number of accessible conformational states at elevated temperatures [6] [7]. The piperidine ring maintains a distorted chair conformation, while the pyrrolidine ring adopts a flattened N-8 envelope conformation, both of which are thermally stable arrangements [6] [8].